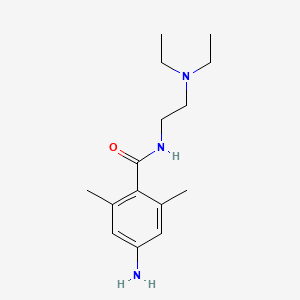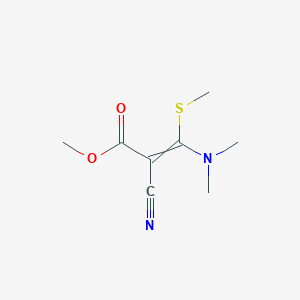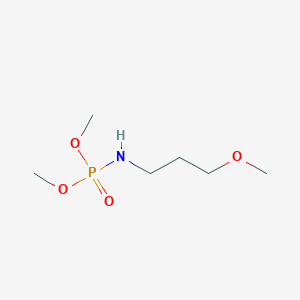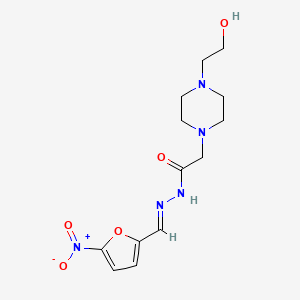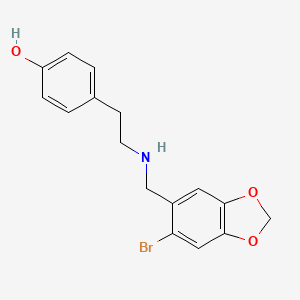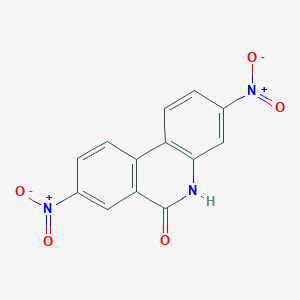
3,8-dinitrophenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dinitrophenanthridin-6(5H)-one is a chemical compound that belongs to the class of phenanthridines. Phenanthridines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3,8-dinitrophenanthridin-6(5H)-one can be achieved through several synthetic routes. One common method involves the nitration of phenanthridinone derivatives. The reaction typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the 3 and 8 positions of the phenanthridinone ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,8-Dinitrophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,8-Dinitrophenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,8-dinitrophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells and enhance the efficacy of certain chemotherapeutic agents . Additionally, it may modulate the activity of other enzymes and signaling pathways involved in inflammation and immune responses.
Comparación Con Compuestos Similares
3,8-Dinitrophenanthridin-6(5H)-one can be compared with other similar compounds such as:
Phenanthridine: The parent compound of the phenanthridine class, known for its DNA-binding properties and use in fluorescent dyes.
6-Chloro-3,8-dinitrophenanthridine: A chlorinated derivative with similar chemical properties but different biological activities.
6-(4-Cyano-phenyl)-5-methyl-3,8-dinitrophenanthridine:
Propiedades
Número CAS |
23818-38-4 |
|---|---|
Fórmula molecular |
C13H7N3O5 |
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
3,8-dinitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7N3O5/c17-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)14-13/h1-6H,(H,14,17) |
Clave InChI |
NFQCBMOTZZLRCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


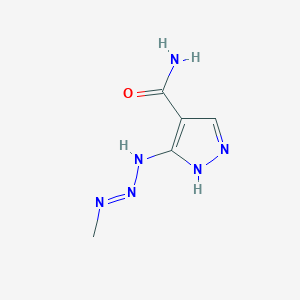

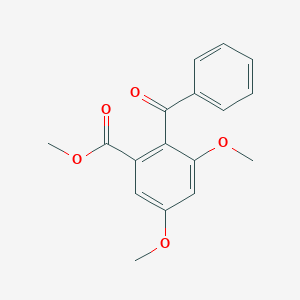
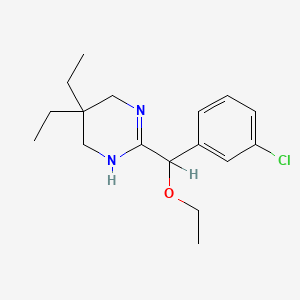
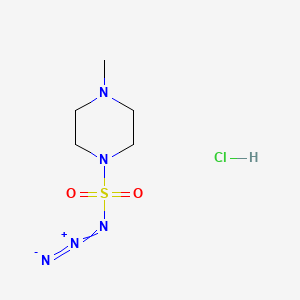
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

